molecular formula C19H16N2O4 B1370616 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1171384-62-5

3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1370616
CAS No.: 1171384-62-5
M. Wt: 336.3 g/mol
InChI Key: HCSUJSDQIGCTOZ-UHFFFAOYSA-N
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Description

3-[3-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is a complex organic compound with the molecular formula C19H16N2O4. This compound is notable for its unique structure, which includes a benzodioxole ring, a phenyl group, and a pyrazole ring. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are less common due to its primary use in research. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, such as using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

Scientific Research Applications

3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets. It is believed to modulate enzyme activity and protein-protein interactions, which can lead to various biological effects. The benzodioxole ring is known to interact with enzymes involved in oxidative stress, while the pyrazole ring can bind to proteins involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
  • 1,3-Benzodioxole-5-propanoic acid, ethyl ester
  • 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid

Uniqueness

3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is unique due to its combination of a benzodioxole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-18(23)9-7-14-11-21(15-4-2-1-3-5-15)20-19(14)13-6-8-16-17(10-13)25-12-24-16/h1-6,8,10-11H,7,9,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSUJSDQIGCTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3CCC(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid

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